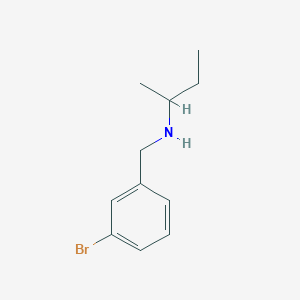

N-(3-bromobenzyl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

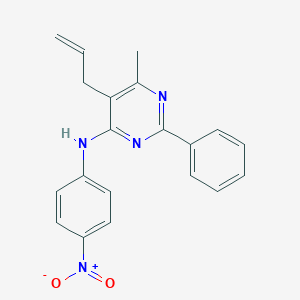

N-(3-bromobenzyl)butan-2-amine, commonly known as Br-MBA, is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C11H16BrN and a molecular weight of 242.16 g/mol .

Synthesis Analysis

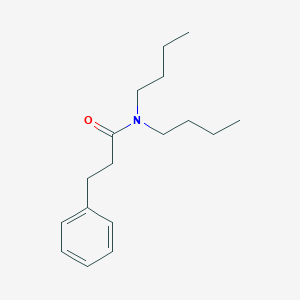

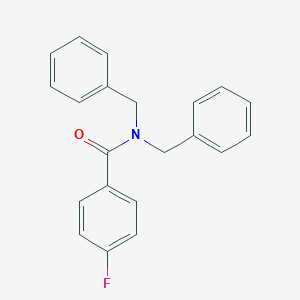

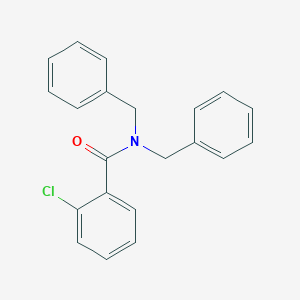

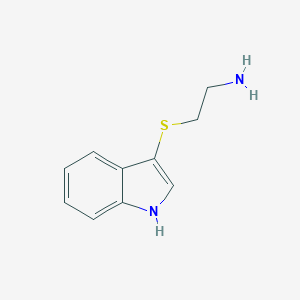

The synthesis of amines like N-(3-bromobenzyl)butan-2-amine typically involves the reaction of a nitrogen nucleophile with a carbon electrophile . A specific example of this strategy is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .Molecular Structure Analysis

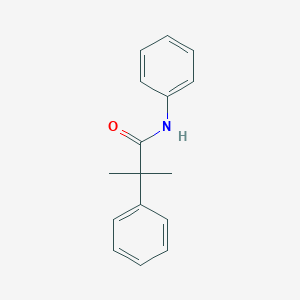

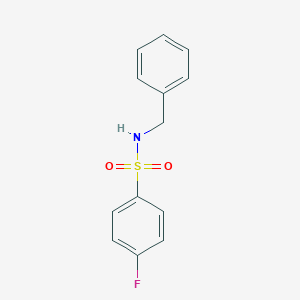

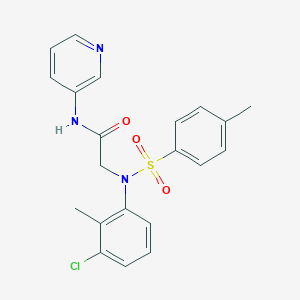

The molecular structure of N-(3-bromobenzyl)butan-2-amine consists of a butan-2-amine group attached to a bromobenzyl group . The nitrogen atom in the amine group is sp3 hybridized, making it trigonal pyramidal with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis

Amines like N-(3-bromobenzyl)butan-2-amine can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also neutralize carboxylic acids to form the corresponding ammonium carboxylate salts .Physical And Chemical Properties Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . Primary amines with three or four carbon atoms are liquids at room temperature whereas higher ones are solids .Safety And Hazards

Orientations Futures

N-(3-bromobenzyl)butan-2-amine has potential applications in various fields of research and industry. The development of safe and sustainable methods for the bromination of alkenes, such as those involving the electrochemical oxidation of bromide to bromine, could potentially expand the utility of bromo-organic compounds like N-(3-bromobenzyl)butan-2-amine .

Propriétés

IUPAC Name |

N-[(3-bromophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKQKBKACWXYHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405896 |

Source

|

| Record name | N-(3-bromobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromobenzyl)butan-2-amine | |

CAS RN |

869949-42-8 |

Source

|

| Record name | N-(3-bromobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)